REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH2:7][CH2:6][C:5](=[O:8])[C:4]=1[O:9]C)[CH3:2].Cl>>[CH2:1]([C:3]1[CH2:7][CH2:6][C:5](=[O:8])[C:4]=1[OH:9])[CH3:2]
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Name
|
3-ethyl-2-methoxy-2-cyclopenten-1-one
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Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(CC1)=O)OC
|
Name
|
|
Quantity
|
30.8 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted 3 times with 50 ml of CH2Cl2 each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases are dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled at 0.1 mbar/110° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(CC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.82 g | |
YIELD: PERCENTYIELD | 65.7% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |